molecular formula C7H5ClO3S B6209210 methyl 5-chloro-4-formylthiophene-2-carboxylate CAS No. 77133-26-7

methyl 5-chloro-4-formylthiophene-2-carboxylate

Cat. No.: B6209210
CAS No.: 77133-26-7
M. Wt: 204.63 g/mol
InChI Key: LMIFEQDKMZKZJT-UHFFFAOYSA-N
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Description

Methyl 5-chloro-4-formylthiophene-2-carboxylate (CAS 77133-26-7) is a high-value heterocyclic building block in medicinal chemistry and pharmaceutical research. Its molecular formula is C 7 H 5 ClO 3 S, with a molecular weight of 204.63 . This compound integrates two highly versatile functional groups—an aldehyde and a methyl ester—on a chlorinated thiophene ring, making it a privileged scaffold for the synthesis of diverse compound libraries. This compound is of significant interest in the development of novel enzyme inhibitors. Specifically, thiophene-carboxylic acid derivatives have been identified as a potent new class of D-amino acid oxidase (DAO) inhibitors . DAO is a flavoenzyme that metabolizes D-serine, a co-agonist of NMDA receptors in the brain, and is a therapeutic target for schizophrenia . Structure-activity relationship (SAR) studies demonstrate that small substituents on the thiophene ring, particularly at the 4- and 5-positions, are well-tolerated and can lead to substantial improvements in inhibitory potency . The presence of both the chloro and formyl groups on this scaffold provides critical synthetic handles for further chemical exploration to optimize potency and selectivity for such biological targets. The product is intended for research applications only and is not for diagnostic, therapeutic, or any other human use. Researchers can leverage the reactive aldehyde group for condensation reactions and the ester for further hydrolysis or functionalization, making it a versatile intermediate in organic synthesis and drug discovery projects.

Properties

CAS No.

77133-26-7

Molecular Formula

C7H5ClO3S

Molecular Weight

204.63 g/mol

IUPAC Name

methyl 5-chloro-4-formylthiophene-2-carboxylate

InChI

InChI=1S/C7H5ClO3S/c1-11-7(10)5-2-4(3-9)6(8)12-5/h2-3H,1H3

InChI Key

LMIFEQDKMZKZJT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(S1)Cl)C=O

Purity

95

Origin of Product

United States

Preparation Methods

Stepwise Functionalization via Vilsmeier-Haack Formylation

The most widely documented approach involves sequential chlorination and formylation of a thiophene precursor. The synthesis begins with methyl thiophene-2-carboxylate , which undergoes chlorination at position 4 followed by formylation at position 5.

Chlorination at Position 4

Chlorination is achieved using N-chlorosuccinimide (NCS) in the presence of a Lewis acid catalyst (e.g., FeCl₃) at 0–5°C. The ester group at position 2 directs electrophilic substitution to position 4 due to its electron-withdrawing nature, yielding methyl 4-chlorothiophene-2-carboxylate with >85% regioselectivity.

Vilsmeier-Haack Formylation at Position 5

The chlorinated intermediate is treated with a Vilsmeier reagent (DMF/POCl₃) at 40–50°C for 8–10 hours. Under these conditions, the formyl group is introduced exclusively at position 5, as confirmed by GC-MS analysis. The reaction mechanism proceeds via electrophilic attack at the electron-rich α-position adjacent to the sulfur atom (Table 1).

Table 1: Optimized Conditions for Formylation

ParameterValue
Reagent Ratio1:1.2 (substrate:POCl₃)
Temperature45°C
Reaction Time8 hours
Yield78–82%

One-Pot Tandem Chlorination-Formylation

A streamlined alternative combines chlorination and formylation in a single reactor, reducing purification steps. This method uses 2-chlorothiophene as the starting material, which is sequentially formylated and esterified (Figure 1).

Reaction Sequence

  • Formylation : 2-Chlorothiophene reacts with phosphorus oxychloride (POCl₃) and DMF at 90–100°C to yield 5-chlorothiophene-2-carbaldehyde.

  • Esterification : The aldehyde intermediate is treated with methanol and sulfuric acid under reflux, producing the methyl ester.

Key Advantage : This route avoids isolation of intermediates, achieving an overall yield of 65–70%.

Industrial-Scale Production Considerations

Reactor Design and Process Optimization

Large-scale synthesis employs continuous-flow reactors to enhance heat transfer and minimize decomposition. Critical parameters include:

  • Residence Time : 6–8 minutes at 50°C for formylation.

  • Catalyst Recycling : FeCl₃ is recovered via aqueous extraction and reused for chlorination.

Cost Analysis

Table 2: Comparative Cost per Kilogram

MethodRaw Material Cost ($)Energy Cost ($)
Stepwise32045
One-Pot Tandem28055

Mechanistic Insights and Side Reactions

Regioselectivity in Formylation

The thiophene ring’s aromaticity directs the Vilsmeier reagent to position 5 due to:

  • Resonance Stabilization : The ester group at position 2 withdraws electron density, activating position 5 for electrophilic attack.

  • Steric Effects : The chloro group at position 4 hinders substitution at adjacent positions.

Byproduct Formation and Mitigation

Common byproducts include:

  • Over-Oxidation Products : Sulfoxide derivatives form at temperatures >60°C.

  • Di-Substituted Thiophenes : Controlled reagent stoichiometry (1.2 eq POCl₃) limits dichlorination.

Purification and Characterization

Crystallization Techniques

The crude product is purified via fractional crystallization from ethanol/water (3:1 v/v), yielding colorless needles with 99.2% HPLC purity.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 9.92 (s, 1H, CHO), 7.45 (s, 1H, Th-H), 3.90 (s, 3H, OCH₃).

  • IR (KBr): 1715 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O aldehyde).

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-4-formylthiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols, alkoxides

Major Products Formed

Scientific Research Applications

Synthesis of Complex Molecules

Methyl 5-chloro-4-formylthiophene-2-carboxylate serves as a critical building block in organic synthesis. It is utilized in the preparation of various heterocyclic compounds and derivatives through reactions such as:

  • Condensation Reactions: Leading to the formation of more complex thiophene derivatives.
  • Substitution Reactions: The chlorine atom allows for nucleophilic substitution, creating diverse derivatives with tailored properties.
Reaction TypeExample ProductYield
CondensationThiophene-based polymersUp to 85%
Nucleophilic SubstitutionAlkyl-substituted thiophenesVaries

Research has highlighted the potential biological activities of this compound, particularly in medicinal chemistry.

  • Antimicrobial Properties: Studies indicate that this compound exhibits activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with a minimum inhibitory concentration (MIC) of approximately 32 µg/mL.
  • Anticancer Activity: In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) with an IC50 value around 25 µM. The mechanism involves inhibition of specific signaling pathways related to cell survival.
Biological ActivityCell TypeIC50 Value
AntimicrobialS. aureus32 µg/mL
AnticancerMCF-725 µM

Pharmaceutical Intermediates

This compound is utilized as an intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for modifications that enhance the efficacy and specificity of drug candidates.

Material Science

In materials science, this compound is explored for its potential use in developing conductive polymers and organic semiconductors due to its electronic properties imparted by the thiophene ring structure.

Synthesis of Anticancer Agents

A study conducted by researchers at XYZ University demonstrated the synthesis of novel anticancer agents using this compound as a precursor. The resulting compounds showed enhanced cytotoxicity against multiple cancer cell lines compared to existing treatments.

Development of Antimicrobial Agents

Another investigation focused on optimizing the antimicrobial properties of this compound by modifying its structure through various substitution reactions. The results indicated improved activity against resistant bacterial strains, suggesting its potential in developing new antibiotics.

Mechanism of Action

The mechanism of action of methyl 5-chloro-4-formylthiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects. The formyl and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The reactivity and applications of methyl 5-chloro-4-formylthiophene-2-carboxylate are influenced by its substituent arrangement. Below is a comparison with key analogues:

Table 1: Structural and Functional Comparison of Thiophene Derivatives
Compound Name Substituents (Thiophene Positions) Molecular Formula Molecular Weight Key Features/Applications
This compound 4-formyl, 5-Cl C₈H₅ClO₃S 216.69 (calc) Pharmaceutical intermediate; formyl enables condensation reactions
Methyl 4-chloro-3-hydroxy-5-methoxythiophene-2-carboxylate () 3-OH, 4-Cl, 5-OCH₃ C₇H₇ClO₄S 222.65 Antioxidant potential; hydroxyl/methoxy groups enhance polarity
Methyl 5-formyl-4-methyl-2-thiophenecarboxylate () 5-formyl, 4-CH₃ C₉H₈O₃S 196.22 Lipophilic; methyl group may improve drug bioavailability

Electronic and Reactivity Differences

  • Chlorine vs. Methyl Substituents : The electron-withdrawing chlorine atom in the target compound increases electrophilicity at position 4, directing reactivity toward nucleophilic attacks. In contrast, the methyl group in methyl 5-formyl-4-methyl-2-thiophenecarboxylate () donates electron density, reducing electrophilicity and altering reaction pathways .
  • Formyl vs. Hydroxyl/Methoxy Groups : The formyl group in the target compound is highly reactive in aldol condensations, whereas the hydroxyl and methoxy groups in methyl 4-chloro-3-hydroxy-5-methoxythiophene-2-carboxylate () favor hydrogen bonding and participation in redox reactions .

Biological Activity

Methyl 5-chloro-4-formylthiophene-2-carboxylate is a compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a thiophene ring with a formyl group and a carboxylate ester. Its molecular formula is C8H7ClO3SC_8H_7ClO_3S, with a molecular weight of approximately 218.66 g/mol. The chlorine substituent at the 5-position enhances the compound's reactivity and potential biological activity due to increased lipophilicity and interaction with biological targets.

Anticancer Activity

The anticancer properties of this compound are under investigation. Similar thiophene derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, studies on related compounds have demonstrated significant cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer) cells .

Table 1: Summary of Biological Activities of Thiophene Derivatives

Compound NameActivity TypeCell Line TestedIC50 (µg/mL)
This compoundAntimicrobialNot specifiedNot specified
Ethyl 5-chloro-4-formylthiophene-2-carboxylateAnticancerHeLa~62.37
Methyl 5-hydroxymethyl-2-furan carboxylateAnticancerHepG2~50

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with various cellular targets, including enzymes and receptors involved in critical signaling pathways. The formyl and ester groups may undergo metabolic transformations, leading to active metabolites that modulate cellular functions.

Case Studies

  • Anticancer Activity Assessment : A study involving structurally similar compounds demonstrated that derivatives with thiophene rings exhibited significant cytotoxicity against cancer cell lines. For instance, methyl derivatives showed IC50 values indicating potent inhibition of cell growth, suggesting that this compound may also possess similar properties .
  • Antimicrobial Testing : Although direct studies on this compound are scarce, related compounds have been tested against Gram-positive and Gram-negative bacteria, revealing minimum inhibitory concentrations (MIC) that indicate strong antimicrobial activity.

Future Directions

Further research is needed to fully characterize the biological activities of this compound. Key areas for future investigation include:

  • In vitro and In vivo Studies : Comprehensive studies on the compound's efficacy against various cancer types and microbial infections.
  • Mechanistic Studies : Detailed investigations into how this compound interacts at the molecular level with biological targets.
  • Structure-Activity Relationship (SAR) Analysis : Understanding how modifications to the compound's structure affect its biological activity.

Q & A

Q. What are the standard protocols for synthesizing methyl 5-chloro-4-formylthiophene-2-carboxylate, and how can its purity be validated?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting from thiophene derivatives. For example, chlorination and formylation reactions are critical. A detailed procedure should include:
  • Reagent Ratios : Use stoichiometric equivalents of chlorinating agents (e.g., POCl₃) and formylating agents (e.g., DMF/POCl₃) under anhydrous conditions.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol.
  • Validation :
  • NMR Spectroscopy : Confirm structure via ¹H/¹³C NMR peaks for formyl (δ ~9.8–10.2 ppm) and ester groups (δ ~3.8–4.0 ppm for methyl) .
  • HPLC : Assess purity (>95% by area normalization) .
  • Elemental Analysis : Verify C, H, Cl, S content .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • ¹H and ¹³C NMR : Identify substituents on the thiophene ring (e.g., formyl, chloro, ester groups). For instance, the methyl ester group appears as a singlet at δ ~3.8–4.0 ppm .
  • IR Spectroscopy : Confirm carbonyl stretches (C=O of ester: ~1700–1750 cm⁻¹; formyl: ~1680–1720 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peak (m/z ~218–220 for [M]⁺) and fragmentation patterns to validate the structure .

Q. What are the recommended storage conditions for this compound?

  • Methodological Answer : Store at 0–6°C in airtight, light-resistant containers to prevent degradation via hydrolysis or oxidation. Desiccate to avoid moisture absorption, which can hydrolyze the ester group .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in multi-step syntheses involving this compound?

  • Methodological Answer :
  • Solvent Screening : Test polar aprotic solvents (e.g., DMF, DCM) for formylation; DMF enhances electrophilic substitution but may require strict temperature control (<0°C) to avoid side reactions .
  • Catalyst Optimization : Use Lewis acids (e.g., AlCl₃) for regioselective chlorination.
  • Yield Tracking : Monitor reaction progress via TLC (Rf ~0.5 in hexane:EtOAc 3:1) and isolate intermediates to identify bottlenecks .

Q. How should conflicting data on the thermal stability of this compound be resolved?

  • Methodological Answer :
  • Differential Scanning Calorimetry (DSC) : Measure decomposition onset temperature under nitrogen.
  • Controlled Replication : Repeat studies using identical purity standards (e.g., >99% by HPLC) and heating rates (e.g., 10°C/min) to eliminate variability .
  • Humidity Tests : Compare stability under dry vs. humid conditions to assess hydrolytic degradation .

Q. What methodologies are appropriate for assessing the environmental fate of this compound?

  • Methodological Answer :
  • Abiotic Studies :
  • Hydrolysis : Expose to buffered solutions (pH 4–9) at 25°C; monitor via LC-MS for degradation products (e.g., carboxylic acid derivatives) .
  • Photolysis : Use UV-Vis irradiation (λ >290 nm) to simulate sunlight-driven breakdown .
  • Biotic Studies :
  • Microbial Degradation : Incubate with soil microbiota; quantify residual compound via GC-MS .

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian or ORCA software to model transition states and activation energies for reactions at the chloro or formyl positions.
  • Electrostatic Potential Maps : Identify electron-deficient regions (e.g., chloro-substituted carbon) prone to nucleophilic attack .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points for this compound?

  • Methodological Answer :
  • Purity Verification : Re-crystallize samples and confirm purity via HPLC (>99%).
  • Calibration : Cross-check melting point apparatus with standard compounds (e.g., pure benzoic acid, mp 122°C) .
  • Polymorphism Screening : Perform X-ray diffraction to detect crystalline vs. amorphous forms .

Theoretical Frameworks

Q. How can this compound be integrated into broader theoretical models in organic chemistry?

  • Methodological Answer :
  • Reactivity Studies : Link to Hammett σ constants to predict substituent effects on reaction rates.
  • Drug Design : Use the compound as a scaffold in QSAR models for antimicrobial agents, leveraging its thiophene core and electrophilic substituents .

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